molecular formula C18H21N5O2S2 B5601744 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5601744
M. Wt: 403.5 g/mol
InChI Key: KJXYFVQXJBTAQB-UHFFFAOYSA-N
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Description

The compound is a multifunctional molecule that incorporates several pharmacophoric features such as a 1,3-thiazole ring and a 1,2,4-triazole moiety, each known for their significance in medicinal chemistry due to their versatile biological activities. The compound's design is likely aimed at exploring interactions with biological targets to achieve therapeutic outcomes.

Synthesis Analysis

Synthesis involves multi-step reactions starting from specific precursors to incorporate the 1,3-thiazole and 1,2,4-triazole moieties. Key steps may involve cyclization reactions, condensations, and thiation. The precise synthesis route would aim at optimizing yields and purity, with structural confirmation by spectroscopic methods such as NMR and mass spectrometry (Huicheng Wang et al., 2010).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's conformation and its potential interactions with biological targets. Techniques such as X-ray crystallography could provide insights into the geometry, confirming the presence of the 1,3-thiazole and 1,2,4-triazole rings and their spatial arrangement (P. Gautam et al., 2013).

Chemical Reactions and Properties

The compound's reactivity can be attributed to functional groups such as the thiazole and triazole rings, which may undergo nucleophilic attacks, electrophilic substitutions, or serve as ligands in coordination chemistry. These reactions are fundamental for further modifications or interactions within biological systems.

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline form are essential for assessing the compound's suitability for further development into a therapeutic agent. These properties influence the compound's behavior in biological environments and its formulation into dosage forms.

Chemical Properties Analysis

Chemical properties, including acidity/basicity (pKa), reactivity towards various reagents, and stability under different conditions, are vital for predicting the compound's interaction with biological molecules. For instance, the pKa values can give insights into the ionization state under physiological conditions, affecting absorption, distribution, metabolism, and excretion (ADME) properties (M. Duran & M. Canbaz, 2013).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Heterocyclic Compound Synthesis : Research efforts have been focused on synthesizing novel heterocyclic compounds, including those with thiazole and triazole rings, for their potential biological activities. For example, compounds with thiazole and benzothiazole moieties have been synthesized to explore their anti-inflammatory, analgesic, and anticancer properties. These efforts include the synthesis of derivatives with significant selectivity towards COX-2 inhibition, demonstrating notable analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).

  • Anticancer Activity : Derivatives of benzothiazole and thiazole have been explored for their anticancer activities. Specifically, 4-thiazolidinones containing benzothiazole moieties have been screened for antitumor properties, identifying compounds with potential efficacy against leukemia, melanoma, lung, colon, and other cancer cell lines (D. Havrylyuk et al., 2010).

  • Photodynamic Therapy Applications : The development of photosensitizers for photodynamic therapy, a treatment method for cancer, has also been a significant area of research. New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown remarkable potential due to their good fluorescence properties and high singlet oxygen quantum yield, essential for effective Type II photodynamic therapy (M. Pişkin et al., 2020).

Chemical Properties and Synthesis Techniques

  • Cascade Reactions for Heterocycles : The use of thioureido-acetamides in one-pot cascade reactions has demonstrated efficient syntheses of various heterocyclic compounds. This approach highlights the versatility of thioureido-acetamides as precursors for synthesizing imidazo[1,2-c]pyrimidines and other heterocycles with excellent atom economy (J. Schmeyers & G. Kaupp, 2002).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-11-12(2)27-17(19-11)20-16(24)10-26-18-22-21-15(23(18)3)9-13-5-7-14(25-4)8-6-13/h5-8H,9-10H2,1-4H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXYFVQXJBTAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NN=C(N2C)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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